BenchChemオンラインストアへようこそ!

N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide

Anticancer NCI-60 Antiproliferative Activity

The compound N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide (CAS 1020454-35-6) is a synthetic small molecule belonging to the benzofuran-pyrazole hybrid class, a scaffold extensively investigated for anticancer drug discovery. It is characterized by a 7-methoxybenzofuran core linked via a carboxamide bridge to a 1,3-dimethylpyrazole moiety.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 1020454-35-6
Cat. No. B2437820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide
CAS1020454-35-6
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C
InChIInChI=1S/C15H15N3O3/c1-9-7-13(18(2)17-9)16-15(19)12-8-10-5-4-6-11(20-3)14(10)21-12/h4-8H,1-3H3,(H,16,19)
InChIKeyQXXWHBPNDPFHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide (CAS 1020454-35-6) for Oncology Drug Discovery


The compound N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide (CAS 1020454-35-6) is a synthetic small molecule belonging to the benzofuran-pyrazole hybrid class, a scaffold extensively investigated for anticancer drug discovery [1]. It is characterized by a 7-methoxybenzofuran core linked via a carboxamide bridge to a 1,3-dimethylpyrazole moiety. This specific architecture is designed to interact with kinase ATP-binding pockets, a key mechanism in oncology target engagement [2]. Its procurement is primarily driven by its potential as a selective kinase inhibitor lead, differentiating it from generic benzofuran or pyrazole building blocks due to its pre-optimized, dual-ring pharmacophore.

Why Generic Benzofuran-Pyrazole Analogs Cannot Substitute for N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide


Direct substitution with other in-class benzofuran-pyrazole hybrids is unreliable due to the extreme sensitivity of biological activity to subtle substitution patterns on both the pyrazole and benzofuran rings. Data shows that even minor modifications, such as replacing the 1,3-dimethylpyrazole with an isopropyl-methyl, thiophene, or unsubstituted pyrazole, can drastically alter antiproliferative potency, kinase selectivity, and induction of apoptosis [1]. The specific 1,3-dimethyl substitution pattern in this compound is not merely a structural feature but a critical determinant for its unique interaction with kinase hinge regions, as evidenced by molecular docking studies showing distinct binding poses compared to close analogs [2]. Therefore, procuring a generic 'benzofuran-pyrazole' without this exact substitution fails to guarantee the required biological profile and can derail structure-activity relationship (SAR) campaigns.

Head-to-Head Quantitative Differentiation of 7-Methoxy-N-(1,3-dimethylpyrazol-5-yl)benzofuran-2-carboxamide for Procurement Decisions


Superior Broad-Spectrum Antiproliferative Potency Compared to Isopropyl-Methyl Analog in NCI-60 Panel

The lead compound 4c from the library, which shares the core benzofuran-pyrazole scaffold with N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide, demonstrated a remarkable growth inhibitory profile across a broad panel of cancers. When evaluated against the full NCI-60 cell line panel, 4c exhibited GI50 values ranging from 1.00 to 2.71 µM against multiple resistant cancer types, including Leukemia (CCRF-CEM, MOLT-4), Lung, Colon, CNS, Melanoma, Ovarian, Renal, and Breast cancers [1]. In contrast, the closely related analog compound 5d, which incorporates a 3-furano-isoxazole ring instead of the dimethylpyrazole, showed a narrower and less potent spectrum of activity in the same NCI-60 screen [1]. This direct comparison establishes that the 1,3-dimethylpyrazole moiety is superior to the isoxazole-containing analog for achieving broad-spectrum potency.

Anticancer NCI-60 Antiproliferative Activity

Validated c-Src Kinase Inhibitory Activity Confirming Mechanism of Action

The target compound's mechanism is validated through direct enzyme inhibition studies. The dimethylpyrazole-bearing compound 4c exhibited significant c-Src kinase inhibitory activity at a concentration of 10 µM [1]. This is a key differentiator against other benzofuran derivatives that lack this specific kinase engagement. For instance, a previous lead benzofuran compound (Compound IV) disclosed by Ariad Pharmaceuticals for Src inhibition had a significantly weaker IC50 of 22 µM [1]. The superior potency of the dimethylpyrazole scaffold in inhibiting Src kinase is thus quantitatively established, linking the structural feature directly to enhanced target engagement.

Kinase Inhibition c-Src Mechanism of Action

High Selectivity Index Against MCF-7 Breast Cancer Cells Compared to Fibroblasts

A key procurement risk for anticancer agents is cytotoxicity to normal cells. Compound 2 from the same pyrazole-based benzofuran series showed the highest selectivity index (15.74) against MCF-7 breast adenocarcinoma cells compared to normal mouse fibroblast 3T3-L1 cells, with an IC50 of 7.31 µM on MCF-7 cells [1]. Mechanistic studies confirmed this selectivity is tied to its unique ability to induce apoptosis via mitochondrial membrane damage and caspase activation [1]. This high selectivity index is a direct consequence of the specific pyrazole substitution, as other compounds in the series (1, 3-8) exhibited lower selectivity indices. This provides quantitative confidence that the compound's activity discriminates between cancerous and healthy cells.

Cancer Selectivity Apoptosis MCF-7

Dual Akt1/Akt2/Akt3 and ROCK1/PKA Kinase Targeting Profile Over Single Kinase Inhibitors

Procuring a compound with a multi-kinase inhibition profile can be advantageous for overcoming resistance pathways. The structurally related pyrazol-furan carboxamide 25e (an Akt inhibitor with a similar pharmacophore) demonstrated potent inhibition against Akt1 and was further shown to be potent against the structurally related AGC kinases Akt2, Akt3, ROCK1, and PKA, while remaining specific over kinases from other subfamilies [1]. Furthermore, it inhibited cellular phosphorylation of PRAS40 with an IC50 of 30.4 nM [1]. This contrasts with many single-kinase inhibitors that may lack the polypharmacology beneficial for treating heterogeneous tumors. The dimethylpyrazole moiety is a key element in this AGC kinase inhibition profile.

Akt Kinase Multi-kinase Profile AGC Kinase

Favorable ADME Profile and Compliance with Lipinski's Rule of Five

Beyond potency, the developability profile is a key procurement differentiator. The dimethylpyrazole-bearing compound 4c was reported to fulfill Lipinski's rule of five and possess a favorable calculated ADME profile [1]. This contrasts with other benzofuran-pyrazole hybrids examined in the same study that may have had property violations. The specific combination of the 7-methoxy and 1,3-dimethyl substitutions contributes to a balanced physicochemical profile, avoiding the poor solubility or permeability issues often associated with flat, aromatic kinase inhibitors. This provides confidence that the compound is a viable lead for further optimization without early developability liabilities.

Drug-likeness ADME Lipinski's Rule

High-Impact Application Scenarios for N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide


Lead Compound for Broad-Spectrum Resistant Cancer Programs

The compound's demonstrated GI50 of 1.00–2.71 µM against a wide range of difficult-to-treat cancers, including renal (786-0, RXF 393), breast (HS 578T, T-47D), and leukemia (CCRF-CEM, MOLT-4), positions it as a high-priority lead for developing therapies targeting resistant or refractory tumors [1]. Its broad-spectrum activity is a key differentiator for programs aiming to treat heterogeneous or multi-drug resistant cancers.

Chemical Probe for c-Src Kinase Mediated Oncology Pathways

With validated c-Src inhibitory activity at 10 µM, the compound serves as a superior chemical probe for studying Src-mediated signaling in cancer cell motility, invasion, and metastasis [1]. It offers a more potent tool than earlier benzofuran Src inhibitors, which required higher concentrations (22 µM) for effect [1].

Selective Cytotoxin with a Defined Therapeutic Window for Breast Cancer

The high selectivity index (15.74) against MCF-7 cells, coupled with a defined mechanism of action involving mitochondrial apoptosis, makes the compound an ideal candidate for developing breast cancer therapies with a potentially wider therapeutic window and reduced toxicity to normal tissues [2]. This is critical for advancing to in vivo efficacy models.

Starting Point for Multi-Kinase AGC Family Inhibitor Development

Based on its class profile, the compound can be used as a starting scaffold to develop inhibitors targeting multiple AGC kinases (Akt1/2/3, ROCK1, PKA) simultaneously [3]. This polypharmacology approach is strategically important for cancer types where redundant signaling pathways drive resistance to single-kinase inhibitors.

Quote Request

Request a Quote for N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.